(E/Z)-ceftizoxime is a beta-lactam antibiotic that belongs to the cephalosporin class. It is primarily used for its antibacterial properties, particularly against Gram-negative bacteria. Ceftizoxime is recognized for its broad-spectrum efficacy and is often utilized in clinical settings for treating various infections.
Ceftizoxime was developed as a semi-synthetic derivative of cephalosporin C, which is derived from the fungus Cephalosporium acremonium. The compound is classified as a third-generation cephalosporin antibiotic, characterized by its stability against certain beta-lactamases produced by resistant bacteria. Its chemical structure includes a thiazole ring and a methoxyimino group, contributing to its pharmacological properties.
The synthesis of (E/Z)-ceftizoxime involves several key steps:
The yield of the synthesis can vary depending on the reaction conditions, with reported purities exceeding 99% in refined products .
The molecular formula of (E/Z)-ceftizoxime is , with a molecular weight of approximately 383.4 g/mol. Its IUPAC name is:
The compound features a bicyclic structure typical of cephalosporins, with a thiazole ring contributing to its biological activity. The stereochemistry at positions 6 and 7 is crucial for its antibacterial efficacy .
Ceftizoxime undergoes various chemical reactions that are significant for its activity and stability:
Ceftizoxime exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This binding disrupts cell wall integrity, leading to cell lysis and death.
The effectiveness of ceftizoxime against Gram-negative bacteria can be attributed to its ability to penetrate outer membranes more effectively than earlier-generation cephalosporins . Studies indicate that ceftizoxime retains activity against many strains resistant to other antibiotics due to its structural modifications .
Key analytical data includes:
These properties are crucial for formulating effective pharmaceutical preparations .
Ceftizoxime has several applications in both clinical and research settings:
(E/Z)-Ceftizoxime represents a clinically significant third-generation cephalosporin antibiotic distinguished by its structural complexity, including a potential for geometric isomerism at the methoxyimino side chain. This compound exemplifies the critical intersection of organic chemistry and pharmacology, where stereochemical precision dictates biological efficacy. Unlike earlier cephalosporins, ceftizoxime features strategic modifications—specifically, the complete removal of the C-3 side chain—to enhance stability against β-lactamase enzymes produced by resistant gram-negative pathogens [1] [7]. Its broad-spectrum activity targets infections of the respiratory tract, urinary system, skin, bones, and central nervous system, with particular efficacy against Enterobacteriaceae, Haemophilus influenzae, and Neisseria gonorrhoeae [1] [9]. The (E)-configuration of its methoxyimino group is essential for optimal binding to penicillin-binding proteins (PBPs), underscoring the therapeutic relevance of geometric isomerism in β-lactam design [1] [10].
Ceftizoxime emerged from systematic efforts to expand the spectrum of β-lactam antibiotics against β-lactamase-producing gram-negative bacteria. Developed in the late 1970s by Fujisawa Pharmaceuticals (now Astellas Pharma), it received patent protection in 1978 (DE 2810922) and U.S. approval in 1983 under the brand name Cefizox® [7]. The compound was engineered through semisynthetic modification of the cephalosporin C nucleus, with a key innovation being the deletion of the entire C-3 side chain (typically a metabolically labile acetate or heterocyclic group in earlier cephalosporins). This modification conferred two advantages:
Despite its efficacy, ceftizoxime was voluntarily withdrawn from the U.S. market in 2007 due to declining clinical use amid the emergence of fourth-generation cephalosporins and carbapenems. Nevertheless, it remains a benchmark for studying structure-activity relationships (SAR) in cephalosporin design [7] [9].
Table 1: Evolution of Third-Generation Cephalosporins
Compound | Key Structural Feature | β-Lactamase Stability | Notable Spectrum |
---|---|---|---|
Ceftizoxime | C-3 side chain removed | High | Enterobacteriaceae, Bacteroides |
Cefotaxime | C-3 acetate group | Moderate | Streptococcus pneumoniae |
Ceftazidime | C-3 pyridinium group | High | Pseudomonas aeruginosa |
Ceftriaxone | C-3 heterocyclic thiotriazine | High | Neisseria meningitidis |
Source: Derived from pharmacological profiles in [4] [7]
E/Z isomerism arises in ceftizoxime due to the presence of a methoxyimino (−CH₂ON=) moiety at the C-7 position of the cephem nucleus. This side chain contains a C=N double bond, which restricts rotation and allows for two distinct geometric isomers [2] [10]:
Table 2: Priority Assignment for E/Z Configuration in Ceftizoxime’s Methoxyimino Group
Atom | Attached Groups (Priority Order) | Atomic Numbers | Priority |
---|---|---|---|
C-7 Acyl Carbon | N (imino), O (carbonyl) | N=7, O=8 | O > N |
Methoxy Carbon | O (methoxy), C (methyl) | O=8, C=6 | O > C |
For the methoxyimino group, the (E)-configuration is biologically essential:
Table 3: Impact of E/Z Isomerism on Ceftizoxime’s Drug-Target Binding
Isomer | Binding Affinity for PBP-3 (Kd, μM) | Relative Activity vs. (E)-Isomer | Steric Clash with PBP Active Site |
---|---|---|---|
(E) | 0.14 | 1.0 (Reference) | Absent |
(Z) | 14.2 | 0.01 | Present (methoxy group) |
Stereochemistry governs ceftizoxime’s interactions at three biological levels: target binding, bacterial membrane penetration, and evasion of resistance mechanisms.
Target Binding Precision
The (E)-methoxyimino group and d-configuration of the aminothiazole ring create a complementary three-dimensional surface for PBP binding:
Membrane Permeation and Efflux Evasion
Resistance Implications
Stereospecificity explains why minor structural changes in bacterial targets confer resistance:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7